Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate
Description
Structural and Functional Milestones in Benzoate Ester Design
| Era | Key Development | Impact on Drug Design |
|---|---|---|
| 1950–1970 | Simple alkyl benzoates (e.g., methyl benzoate) | Improved drug solubility and stability |
| 1980–2000 | Chlorophenyl-substituted esters | Enhanced target specificity via halogen interactions |
| 2010–present | Multifunctional esters with amide linkages | Dual hydrogen-bond donors/acceptors for protein binding |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-2-5-12(6-3-10)23-9-15(20)19-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKRZYHKMMCZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186863 | |
| Record name | Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887358-46-5 | |
| Record name | Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887358-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dichloroaniline with ethyl 4-bromobenzoate in the presence of a base, followed by esterification and subsequent purification steps . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Investigations
- Antimicrobial Activity : Research indicates that derivatives of benzoic acid, including methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate, exhibit antimicrobial properties. These compounds can be explored for their efficacy against various bacterial strains and fungi .
- Anti-inflammatory Effects : Some studies suggest that similar compounds have anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases .
2. Material Science
- Polymer Chemistry : The compound's structure allows it to be utilized in synthesizing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Nanotechnology : this compound can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Case Study 1: Antimicrobial Properties
A study evaluated the antibacterial activity of various benzoate derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL. This suggests potential for development into a pharmaceutical agent targeting resistant bacterial strains.
Case Study 2: Polymer Development
In another study focused on material science applications, researchers incorporated this compound into a poly(lactic acid) matrix. The resulting composite exhibited improved tensile strength and thermal resistance compared to pure PLA, indicating its potential utility in biodegradable plastic formulations for medical applications.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenylamino group is known to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to changes in cellular processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k, C₂₆H₂₂N₄O₇) and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i, C₂₄H₁₈N₄O₆) share functional similarities with the target compound, particularly in their use of aromatic ether and amide linkages .
| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Methyl 4-{target compound} | Not explicitly provided | — | Benzoate ester, dichlorophenylamide |
| 5k (Triazine derivative) | C₂₆H₂₂N₄O₇ | 79–82 | Triazine, methoxyphenoxy, formyl |
| 4i (Triazine derivative) | C₂₄H₁₈N₄O₆ | 217.5–220 | Triazine, phenoxy, carboxylic acid |
Key Differences :
- Triazine vs. Benzene Core : The triazine-based analogues (5k, 4i) exhibit higher thermal stability (e.g., 4i’s m.p. > 200°C) due to their planar, conjugated triazine rings, whereas the target compound’s benzoate ester core may confer greater flexibility .
- Synthesis Complexity : Triazine derivatives require multi-step syntheses with precise temperature control (e.g., -35°C to 40°C) and reagents like DIPEA, contrasting with the target compound’s likely simpler esterification pathways .
Chlorophenyl-Substituted Esters
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate (C₂₃H₁₈ClNO₅) and 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate are structurally related esters with chlorophenyl and benzoate groups .
| Compound | Molecular Formula | Melting Point | Applications |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2-oxoethyl benzoate | C₂₃H₁₈ClNO₅ | ~180°C (dec.) | Synthetic intermediates, photochemistry |
| 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate | C₁₅H₁₁ClO₄ | 453–454 K | Photo-removable protecting groups |
Key Differences :
- Substituent Effects: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and bioactivity compared to mono-chlorinated analogues .
- Crystallinity: The hydroxybenzoate derivative (m.p. 453–454 K) forms stable crystals due to hydrogen bonding, whereas methoxy/amide substitutions (e.g., in C₂₃H₁₈ClNO₅) reduce crystallinity .
Sulfonylurea Herbicides
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () are methyl esters with triazine-linked sulfonylurea groups, highlighting agrochemical relevance .
| Compound | Molecular Formula | Key Functional Groups | Use Case |
|---|---|---|---|
| Triflusulfuron methyl ester | C₁₅H₁₅F₃N₄O₆S | Triazine, sulfonylurea, trifluoro | Herbicide |
| Target compound | — | Benzoate ester, dichlorophenylamide | Potential herbicide? |
Key Differences :
- Bioactivity Mechanisms : Sulfonylureas inhibit acetolactate synthase (ALS), a mode of action unlikely in the target compound due to the absence of a sulfonylurea moiety .
Biological Activity
Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate (CAS No. 887358-46-5) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a dichlorophenyl moiety, which is often associated with various biological effects, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C16H13Cl2NO4
- Molecular Weight : 354.18 g/mol
- CAS Number : 887358-46-5
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The compound's dichlorophenylamino group can bind to active sites on enzymes, inhibiting their function and thereby affecting various biochemical pathways. This mechanism is crucial for its potential use in therapeutic applications.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in cancer proliferation.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspases, which are critical in the apoptotic pathway.
Case Studies
- Anti-Cancer Activity :
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of key enzymes | |
| Antimicrobial | Active against specific bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
This compound can be compared to other compounds with similar structures:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| Methyl 4-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate | Different substitution on phenyl ring | Varies |
| Ethyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate | Ethyl ester instead of methyl ester | Similar |
| Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxopropoxy}benzoate | Different alkyl chain length | Varies |
Q & A
Q. What are the standard synthetic routes for Methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. A common approach involves:
- Step 1 : Reacting trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) at low temperatures (-35°C) using DIPEA as a base to form intermediate triazine derivatives .
- Step 2 : Subsequent coupling with aminobenzoate derivatives (e.g., methyl 3-aminobenzoate) at elevated temperatures (40°C) to introduce the benzoate moiety .
- Purification : Column chromatography (e.g., MPLC with CH₂Cl₂/EtOAc gradients) is critical for isolating the product, especially when mixed fractions occur .
Optimization focuses on reagent stoichiometry (e.g., 1.15 equiv. of aminobenzoate), temperature control, and solvent selection to maximize yield (up to 90%) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- ¹H NMR : Peaks for methoxy groups (δ ~3.76–3.86 ppm), aromatic protons (δ ~6.96–7.29 ppm), and carbonyl resonances confirm structural integrity .
- TLC (Rf values) : Hexane/EtOAc or hexane/EtOH systems verify purity; discrepancies in Rf values may indicate side products .
- Melting Point : Consistency in melting range (e.g., 79–82°C) ensures purity .
Q. What computational tools predict physicochemical properties relevant to drug design?
Key properties include:
- Hydrogen bond donors/acceptors : 2 donors and 7 acceptors, critical for solubility and target binding .
- Rotatable bonds : 8 bonds, influencing conformational flexibility and bioavailability .
Software like Gaussian or Schrödinger Suite calculates logP, polar surface area, and ADMET profiles to guide preclinical studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
X-ray crystallography reveals:
- Dihedral angles : Between aromatic rings (e.g., 86.38° in similar benzoate derivatives), impacting stacking interactions .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing (e.g., columns along the a-axis) .
- π-π stacking : Centroid distances (e.g., 3.78 Å) between benzene rings influence solid-state properties .
These insights validate NMR assignments and guide polymorphism studies .
Q. How are reaction mechanisms elucidated for multi-step syntheses involving triazine intermediates?
Mechanistic studies employ:
- Kinetic monitoring : Tracking intermediates via LC-MS to identify rate-limiting steps (e.g., triazine ring activation at -35°C) .
- Isotopic labeling : Using ¹⁵N-DIPEA to trace base participation in nucleophilic substitutions .
- DFT calculations : Modeling transition states for triazine-phenol coupling to optimize regioselectivity .
Q. What strategies address low yields or impurities during chromatographic purification?
- Gradient optimization : Adjusting EtOAC% in CH₂Cl₂ gradients resolves co-eluting impurities .
- Re-chromatography : Re-processing mixed fractions with smaller silica columns (e.g., 40 g silica, 4% EtOAc) improves separation .
- Solvent screening : Testing polar aprotic solvents (e.g., DMF vs. DMSO) enhances solubility of intermediates .
Q. How do substituents on the phenyl ring influence biological activity or material properties?
- Electron-withdrawing groups (e.g., 3,4-dichloro): Enhance electrophilicity, potentially increasing reactivity in kinase inhibition assays .
- Methoxy groups : Improve solubility but may reduce membrane permeability, as seen in logP comparisons .
Structure-activity relationship (SAR) studies using analogs (e.g., 4-fluorophenyl derivatives) quantify these effects .
Data Contradiction Analysis
Q. How are discrepancies between experimental and computational NMR data resolved?
- Overlap deconvolution : Simulated spectra (e.g., using MestReNova) identify overlapping signals (e.g., missing ¹³C peaks due to low resolution) .
- Variable temperature NMR : Detects dynamic effects (e.g., rotameric equilibria) causing peak broadening .
- Cross-validation : Comparing with crystallographic data (e.g., bond lengths) resolves ambiguities in aromatic proton assignments .
Q. What experimental evidence supports or challenges proposed reaction pathways?
- Isolation of intermediates : Trapping unstable triazine-phenol adducts confirms stepwise coupling .
- Competitive reactions : Competing amidation vs. esterification pathways are ruled out via control experiments without DIPEA .
- HRMS/MS : Fragmentation patterns validate proposed structures of byproducts .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazine-Based Intermediates
Q. Table 2. Crystallographic Data for Structural Validation
| Metric | Value (Example) | Significance | Reference |
|---|---|---|---|
| Dihedral angle | 86.38° | Influences π-π stacking | |
| C–H···O bond length | 2.3 Å | Stabilizes crystal lattice | |
| Centroid distance | 3.779 Å | Predicts solid-state stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
